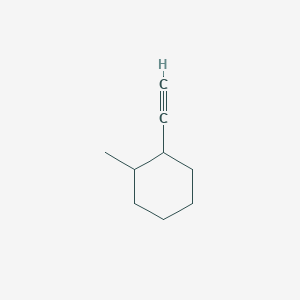

1-Ethynyl-2-methylcyclohexane

説明

Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9-7-5-4-6-8(9)2/h1,8-9H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHWCJIZORFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Ethynyl 2 Methylcyclohexane

Retrosynthetic Analysis and Key Disconnections in 1-Ethynyl-2-methylcyclohexane Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.com For this compound, the primary disconnection breaks the bond between the cyclohexane (B81311) ring and the ethynyl (B1212043) group. This leads to two key synthons: a 2-methylcyclohexyl cation or a related electrophilic species, and an ethynyl anion (acetylide).

Another significant disconnection involves the carbon-carbon bond of the ethynyl group itself, suggesting a coupling reaction. However, the most direct and common retrosynthetic approach points towards the addition of an acetylide unit to a suitable 2-methylcyclohexane precursor. This strategy simplifies the synthesis to the formation of a carbon-carbon single bond between a six-membered ring and a two-carbon fragment.

Classical Alkynylation Approaches to Substituted Cyclohexanes

Alkylation Reactions Utilizing Acetylide Anions

A primary and well-established method for introducing an ethynyl group is through the nucleophilic addition of an acetylide anion to a carbonyl group. libretexts.org In the context of this compound synthesis, this involves the reaction of an acetylide salt, such as sodium acetylide or lithium acetylide, with 2-methylcyclohexanone (B44802). dntb.gov.ua The acetylide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alkoxide intermediate. libretexts.org Subsequent protonation, typically through an aqueous workup, yields the corresponding propargyl alcohol, 1-ethynyl-2-methylcyclohexan-1-ol. libretexts.org

The generation of the acetylide anion is crucial and is typically achieved by deprotonating a terminal alkyne with a strong base like sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium. libretexts.orglumenlearning.com The choice of base and solvent can influence the reaction's efficiency.

Because acetylide anions are strong bases, they can also participate in elimination reactions, especially with secondary and tertiary alkyl halides. openochem.org This method allows for the extension of carbon chains and is a fundamental reaction in alkyne synthesis. openochem.org

Dehydrohalogenation Routes from Halogenated Cyclohexene (B86901) Precursors

An alternative classical approach to forming the alkyne functionality is through double dehydrohalogenation of a vicinal or geminal dihalide. byjus.comntu.edu.sg This elimination reaction, typically promoted by a strong base, removes two equivalents of a hydrogen halide to generate a triple bond. ntu.edu.sgchemistrysteps.com

For the synthesis of this compound, this would necessitate a starting material like 1,2-dihalo-1-ethynyl-2-methylcyclohexane. However, the synthesis of such a precursor is not trivial. A more feasible, albeit indirect, route could involve the dehydrohalogenation of a dihalogenated cyclohexane derivative to first form a cyclohexene, which is then further functionalized. For instance, a dihalocyclohexane can be converted to an alkyne through two successive E2 elimination reactions. chemistrysteps.com This method is a standard strategy for preparing alkynes. chemistrysteps.com The use of a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) is often required to facilitate the elimination of the intermediate vinyl halide. chemistrysteps.com

Stereoselective and Regioselective Synthesis of this compound

The synthesis of this compound presents stereochemical challenges due to the presence of two chiral centers. The addition of an acetylide to 2-methylcyclohexanone creates a new stereocenter at the C1 position, resulting in a mixture of diastereomers (cis and trans isomers).

Achieving stereoselectivity in the synthesis of substituted cyclohexanes is a significant area of research. acs.org For the addition of nucleophiles to cyclohexanones, the stereochemical outcome is influenced by factors such as steric hindrance and electronic effects. acs.org The use of chiral catalysts or auxiliaries can promote the formation of one stereoisomer over the other. dntb.gov.ua For instance, enantioselective alkynylation of ketones can be achieved using chiral ligands in conjunction with metal catalysts. dntb.gov.ua

Regioselectivity is also a key consideration. In the case of unsymmetrical ketones like 2-methylcyclohexanone, the formation of specific enolates can be controlled to direct subsequent alkylation reactions to a particular alpha-carbon. orgsyn.org While this is more relevant for C-alkylation adjacent to the carbonyl, understanding these principles can be adapted for controlling reactions at the carbonyl carbon itself.

Catalytic Methods in the Preparation of this compound and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of alkyne synthesis, various transition metal catalysts have been developed.

For the alkynylation of ketones, catalytic systems can facilitate the addition of alkynes under milder conditions. For example, zinc-based catalysts have been studied for the enantioselective alkynylation of cyclic ketones. dntb.gov.ua Iridium-catalyzed C(sp³)–H alkynylation of aliphatic ketones, through their oxime derivatives, represents a novel approach for introducing an alkyne group at a position remote from the carbonyl group. lookchem.com While not a direct synthesis of the target molecule, this methodology highlights the potential of catalytic C-H activation/alkynylation strategies for creating complex substituted cyclohexanes.

Furthermore, catalytic methods are being developed for the construction of the cyclohexane ring itself. For example, iridium-catalyzed (5+1) annulation strategies allow for the stereoselective synthesis of functionalized cyclohexanes from acyclic precursors. acs.org Such methods could potentially be adapted to incorporate an ethynyl-containing fragment.

Emerging Synthetic Routes and Unexplored Methodologies

The field of organic synthesis is constantly evolving, with new reactions and strategies being reported. For the synthesis of this compound and its analogues, several emerging areas hold promise.

Radical-Polar Crossover Cascades: These reactions allow for the construction of functionalized cyclohexanes by combining radical and polar reaction steps in a single pot. nih.gov This approach is particularly useful for creating highly substituted carbon centers.

Reductive Cope Rearrangement: This strategy provides a pathway to trifunctionalized cyclohexanes, which could be further elaborated to include an ethynyl group. nsf.gov

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for constructing cyclic systems, including functionalized cyclohexanes. researchgate.net While typically used to form alkenes, modifications of this methodology could potentially be applied to incorporate an alkyne.

These and other novel synthetic methods continue to expand the toolbox available to organic chemists for the construction of complex cyclic molecules like this compound.

Stereochemical Investigations and Conformational Dynamics of 1 Ethynyl 2 Methylcyclohexane

Cis-Trans Isomerism and Diastereomeric Relationships in 1-Ethynyl-2-methylcyclohexane

This compound is a disubstituted cycloalkane that exhibits stereoisomerism due to the presence of two chiral centers at the C1 and C2 positions. This gives rise to cis-trans isomerism, a form of diastereomerism that describes the relative orientation of the substituents on the ring. libretexts.orgntu.edu.sg

Cis Isomer : In the cis isomer, the ethynyl (B1212043) and methyl groups are located on the same face of the cyclohexane (B81311) ring. This arrangement results in a chiral molecule, and it exists as a pair of non-superimposable mirror images, or enantiomers: (1R, 2S)-1-ethynyl-2-methylcyclohexane and (1S, 2R)-1-ethynyl-2-methylcyclohexane.

Trans Isomer : In the trans isomer, the ethynyl and methyl groups are on opposite faces of the ring. This configuration is also chiral and exists as a pair of enantiomers: (1R, 2R)-1-ethynyl-2-methylcyclohexane and (1S, 2S)-1-ethynyl-2-methylcyclohexane.

The cis and trans isomers are diastereomers of each other; they are stereoisomers that are not mirror images. These distinct spatial arrangements lead to different physical properties and stabilities, primarily governed by the conformational preferences of the substituents on the flexible cyclohexane chair framework.

Chair Conformations and Conformational Equilibria Analysis

At room temperature, cyclohexane and its derivatives are not planar but exist predominantly in a puckered, strain-free chair conformation. These chair forms are conformationally mobile, undergoing a rapid "ring-flip" that interconverts axial and equatorial positions. libretexts.org For substituted cyclohexanes, the two chair conformations are often not equal in energy. spcmc.ac.in

The stability of a given chair conformer is largely determined by steric strain, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations. wikipedia.org

The methyl group (-CH₃) is a classic example of a sterically demanding group. It has a well-established A-value of approximately 1.7-1.8 kcal/mol. wikipedia.orgmasterorganicchemistry.com This significant energy penalty means that a methyl group strongly prefers the more spacious equatorial position to avoid steric clashes with axial hydrogens.

In contrast, the ethynyl group (-C≡CH) has a much smaller steric footprint. Its linear geometry means that when placed in the axial position, it does not interact as strongly with the nearby axial hydrogens. vaia.com Consequently, the A-value for the ethynyl group is considerably lower, reported to be around 0.2 kcal/mol. ubc.ca

| Substituent | A-Value (kcal/mol) | Steric Profile |

|---|---|---|

| Methyl (-CH₃) | ~1.70 - 1.80 | Bulky, tetrahedral geometry |

| Ethynyl (-C≡CH) | ~0.20 | Slender, linear geometry |

This difference in steric demand dictates the conformational equilibrium for the isomers of this compound:

cis-1-Ethynyl-2-methylcyclohexane : In the cis isomer, one substituent must be axial and the other equatorial in any chair conformation. The ring flip interconverts these positions. Given the A-values, the equilibrium will strongly favor the conformer where the bulkier methyl group occupies the equatorial position and the smaller ethynyl group is axial.

The interconversion between the two chair forms of cyclohexane is a dynamic process with a significant energy barrier of approximately 10-11 kcal/mol. libretexts.org This process occurs rapidly at ambient temperatures. For monosubstituted cyclohexanes, the energy barrier is not substantially altered, but the two chair conformers have different energy levels. spcmc.ac.in

In 1,2-disubstituted cyclohexanes like this compound, the dynamics are more complex. For the trans isomer, the high energy of the diaxial state means the barrier to ring inversion (from diequatorial to diaxial) is much higher than the barrier for the reverse process. In some cases with very bulky 1,2-trans substituents, steric repulsion in the diequatorial form can lower the energy barrier to ring inversion and lead to dynamic interconversion between chair and twisted-boat conformations. acs.org For the cis isomer, the energy difference between the two chair conformers is smaller, determined by the difference in A-values (1.7 kcal/mol - 0.2 kcal/mol ≈ 1.5 kcal/mol), and interconversion remains rapid.

Enantiomeric Forms and Asymmetric Synthesis of Chiral this compound

As all stereoisomers of this compound are chiral, methods of asymmetric synthesis are required to produce a single enantiomer (an enantiopure compound). chiralpedia.com Such techniques are crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

The synthesis of a specific enantiomer of this compound is a significant challenge. A potential strategy involves starting with a chiral precursor. For instance, the asymmetric hydrogenation of a prochiral aromatic compound, such as 2-methylbenzoic acid, using a chiral catalyst or auxiliary can produce an enantiomerically enriched (1S,2R)-2-methylcyclohexane carboxylic acid. nih.gov Further chemical transformations would then be needed to convert the carboxylic acid group into an ethynyl group while preserving the stereochemistry.

Another approach could involve the enantioselective addition of an ethynyl nucleophile to 2-methylcyclohexanone (B44802) in the presence of a chiral catalyst. chiralpedia.com For example, the reaction of ethynylmagnesium bromide with 2-methylcyclohexanone yields the tertiary alcohol, 1-ethynyl-2-methylcyclohexan-1-ol. If this reaction were catalyzed by a chiral ligand, it could proceed with high diastereoselectivity and enantioselectivity, leading to a specific stereoisomer of the alcohol precursor, which could then be deoxygenated to afford the target alkane.

Influence of Stereochemistry on Reaction Profiles and Selectivity

The specific stereoisomer of this compound used as a reactant can profoundly influence the outcome of a chemical reaction, a principle known as stereoselectivity. chemistrysteps.com The conformational preferences of the isomers dictate the three-dimensional environment around the reactive sites (the ethynyl group and the cyclohexane ring).

Steric Hindrance : The accessibility of the ethynyl group's π-system or the C-H bonds on the ring is governed by the position of the neighboring methyl group. In the most stable conformer of the cis isomer, the axial ethynyl group is more sterically shielded on one face by the ring itself than the equatorial ethynyl group in the trans isomer. A reagent approaching the molecule will be directed to the less hindered face, potentially leading to different diastereomeric products from the cis and trans starting materials.

Reaction Stereospecificity and Stereoselectivity : In elimination reactions, the required geometry of the transition state can dictate which product is formed. For example, E2 reactions require an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.com While this compound itself does not have a leaving group, if it were functionalized (e.g., a hydroxyl or halide at C1), the stereochemistry would determine whether this anti-periplanar geometry could be achieved, thus controlling the regioselectivity and stereoselectivity of the resulting alkene. E1 reactions, which proceed through a planar carbocation intermediate, are typically stereoselective and favor the formation of the more stable (trans) alkene product, but the initial stereochemistry can influence reaction rates. chemistrysteps.com

Intramolecular Reactions : The proximity of the ethynyl and methyl groups in the cis isomer could enable intramolecular reactions that are impossible for the trans isomer, where the groups are positioned further apart.

Chemical Reactivity and Mechanistic Studies of 1 Ethynyl 2 Methylcyclohexane

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne functionality is the primary center of reactivity in 1-ethynyl-2-methylcyclohexane, participating in a range of transformations that are characteristic of this functional group.

Electrophilic, Nucleophilic, and Radical Addition Reactions

The π-bonds of the ethynyl group are readily broken, allowing the molecule to undergo various addition reactions. nih.gov As a nucleophile, the alkyne can react with electrophiles. nih.gov For instance, the hydrohalogenation of terminal alkynes with reagents like HBr proceeds via an electrophilic addition mechanism. nih.gov This reaction is initiated by the attack of the alkyne on the electrophilic hydrogen of HBr, leading to the formation of a vinyl carbocation intermediate. nih.gov Subsequent attack by the bromide ion results in the final product.

The terminal proton on the sp-hybridized carbon is weakly acidic and can be removed by a strong base to form a potent nucleophile, the acetylide anion. nih.gov This anion can then participate in nucleophilic substitution reactions, typically via an SN2 mechanism, which is a valuable method for forming new carbon-carbon single bonds. nih.gov

Under different conditions, the ethynyl group can also undergo radical additions. A notable example is the anti-Markovnikov addition of HBr in the presence of peroxides. chemistrysteps.commasterorganicchemistry.compearson.com This reaction proceeds through a free-radical chain mechanism. The peroxide initiates the formation of a bromine radical, which then adds to the terminal carbon of the alkyne. This addition occurs in a regioselective manner to produce the more stable radical intermediate. chemistrysteps.commasterorganicchemistry.com The resulting radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov addition product and regenerate the bromine radical, thus propagating the chain reaction. chemistrysteps.compearson.com

| Reaction Type | Reagents | Key Intermediate | Product Type |

| Electrophilic Addition | HBr | Vinyl Carbocation | Markovnikov Product |

| Nucleophilic Substitution | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide | Acetylide Anion | Substituted Alkyne |

| Radical Addition | HBr, Peroxides (ROOR) | Carbon Radical | Anti-Markovnikov Product |

Metal-Catalyzed Cross-Coupling Reactions and Alkyne Functionalization

The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The reaction can be performed under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.orglibretexts.org There are also copper-free versions of the Sonogashira reaction. wikipedia.org

Another important transformation is the Glaser coupling , which is the oxidative homocoupling of terminal alkynes to form symmetric diynes. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is mediated by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like air and a base. wikipedia.org A variation of this is the Hay coupling , which utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride and oxygen to facilitate the reaction. wikipedia.orgsynarchive.comorganic-chemistry.org

These cross-coupling reactions provide powerful synthetic routes to functionalize the ethynyl group of this compound, leading to a diverse array of derivatives.

| Coupling Reaction | Catalyst/Reagents | Reactant Partner | Product |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |

| Glaser Coupling | Cu(I) salt, Oxidant, Base | Another Terminal Alkyne | Symmetrical Diyne |

| Hay Coupling | Cu(I)-TMEDA complex, Oxygen | Another Terminal Alkyne | Symmetrical Diyne |

Cycloaddition Chemistry, including Click Reactions

The ethynyl group of this compound can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with the alkyne to form a 1,2,3-triazole ring. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers. wikipedia.org

A highly significant advancement in this area is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govwikipedia.orgnih.govrsc.orgcapes.gov.br This reaction proceeds under mild conditions and exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.orgnih.gov The CuAAC is widely used for its reliability, high yield, and tolerance of various functional groups. nih.gov Ruthenium-catalyzed versions (RuAAC) have also been developed, which can provide the 1,5-regioisomer. wikipedia.org

Furthermore, the ethynyl group can act as a dienophile in Diels-Alder reactions , a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. masterorganicchemistry.comyoutube.comkhanacademy.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.comlibretexts.org

| Cycloaddition Reaction | Reactant Partner | Catalyst | Product |

| Huisgen 1,3-Dipolar Cycloaddition | Azide | Thermal | Mixture of 1,4- and 1,5-Triazoles |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole |

| Diels-Alder Reaction | Conjugated Diene | None (often thermal) | Substituted Cyclohexadiene derivative |

Reactions Involving the Cyclohexane (B81311) Ring System

While the ethynyl group is the more reactive site, the cyclohexane ring of this compound can also undergo chemical transformations, allowing for further diversification of the molecular structure.

Functionalization and Derivatization of the Cyclic Backbone

The saturated hydrocarbon framework of the cyclohexane ring can be functionalized through various methods, often involving radical reactions. For instance, the oxidation of methylcyclohexane (B89554) can be promoted by manganese compounds to introduce functional groups. mdpi.com In some cases, chlorination of the cyclohexane ring can occur, leading to products such as 1-chloro-4-methylcyclohexane. mdpi.com The stereochemistry of the existing substituents on the ring, namely the ethynyl and methyl groups, will influence the regioselectivity and stereoselectivity of these functionalization reactions. The more stable chair conformation of cis-1-ethynyl-2-methylcyclohexane places the larger ethynyl group in an equatorial position to minimize 1,3-diaxial interactions. wikipedia.org

Ring-Opening and Rearrangement Pathways

Under certain conditions, the cyclohexane ring system can undergo ring-opening or rearrangement reactions. Ring expansion reactions, for example, can be used to synthesize larger cyclic systems. mdpi.com One method for a one-carbon ring expansion of a cyclic ketone involves the formation of a trimethylsilyloxycyclopropane intermediate, followed by iron(III) chloride-induced cleavage. orgsyn.org While not directly demonstrated on this compound, such methodologies could potentially be adapted. Rearrangements like the pinacol (B44631) rearrangement can also lead to ring expansion or contraction, often proceeding through carbocation intermediates. wikipedia.orgyoutube.comyoutube.com The formation of a carbocation adjacent to the cyclohexane ring could potentially trigger such rearrangements.

Elucidation of Reaction Mechanisms in Key Transformations of this compound

The primary reactive center in this compound is the carbon-carbon triple bond of the ethynyl group. This region of high electron density is susceptible to attack by electrophiles, initiating a cascade of reactions. The presence of the 2-methylcyclohexyl moiety introduces significant steric and stereoelectronic effects that influence the reaction mechanisms.

Electrophilic Addition Reactions: The addition of electrophiles, such as hydrogen halides (HX) and water (in the presence of an acid catalyst), to the alkyne is a cornerstone of its reactivity. savemyexams.comlibretexts.orglasalle.edu The generally accepted mechanism for these reactions proceeds through a two-step pathway. libretexts.org

Step 1: Electrophilic Attack and Formation of a Vinyl Cation. The π electrons of the alkyne attack the electrophile (e.g., H⁺ from HX), leading to the formation of a vinyl carbocation intermediate. There are two potential sites for protonation on the alkyne, leading to two possible vinyl cations. The stability of these intermediates is crucial in determining the reaction pathway.

Step 2: Nucleophilic Capture. The resulting carbocation is then attacked by the nucleophile (e.g., a halide ion or water) to form the final product. libretexts.org

The rate-determining step is typically the initial formation of the high-energy vinyl cation. lasalle.edu The structure of the cyclohexane ring, particularly the orientation of the methyl group, can influence the approach of the electrophile and the stability of the carbocation intermediate.

Hydroboration-Oxidation: This two-step reaction provides a route to anti-Markovnikov hydration products. chemistrysteps.comyoutube.com

Step 1: Hydroboration. Borane (B79455) (BH₃) or its derivatives add across the triple bond in a concerted, syn-addition manner. The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon of the alkyne, while the hydride adds to the internal carbon. chemistrysteps.com This step is driven by both steric and electronic factors.

Step 2: Oxidation. The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide in a basic solution, to replace the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the corresponding aldehyde.

Catalytic Hydrogenation: The triple bond of this compound can be fully or partially reduced using catalytic hydrogenation. The mechanism involves the adsorption of both the alkyne and hydrogen gas onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Nickel). The hydrogen atoms are then delivered to the same face of the alkyne (syn-addition). The reaction can be stopped at the alkene stage using a poisoned catalyst (e.g., Lindlar's catalyst) or can proceed to the fully saturated alkane with a more active catalyst.

Cycloaddition Reactions: The ethynyl group can participate in pericyclic reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. These reactions are concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. The stereochemistry of the reactants is often preserved in the products.

Regio- and Stereoselectivity in Reaction Outcomes

The presence of the chiral 2-methylcyclohexyl group introduces significant control over the regioselectivity and stereoselectivity of reactions involving the ethynyl group.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, this is most relevant in addition reactions to the unsymmetrical alkyne.

Electrophilic Additions (Markovnikov's Rule): In the addition of protic acids like HBr, the proton will preferentially add to the terminal carbon of the ethynyl group. This leads to the formation of the more stable secondary vinyl cation at the carbon attached to the cyclohexane ring. Subsequent attack by the bromide ion results in the Markovnikov product, where the bromine is attached to the more substituted carbon. The steric bulk of the 2-methylcyclohexyl group further reinforces this selectivity by hindering the approach of the electrophile to the internal carbon of the alkyne.

Hydroboration-Oxidation (Anti-Markovnikov Selectivity): In contrast, hydroboration-oxidation leads to the anti-Markovnikov product. The boron atom adds to the terminal, less sterically hindered carbon of the ethynyl group. doubtnut.comvaia.com Subsequent oxidation yields the aldehyde, where the oxygen is attached to the terminal carbon. The use of a bulky borane reagent, such as 9-BBN, can enhance this regioselectivity to near completion. chemistrysteps.com

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, which is a chiral molecule, reactions can lead to the formation of diastereomers.

Influence of the Chiral Center: The existing stereocenter at the 2-position of the cyclohexane ring directs the approach of reagents. The bulky methyl group will preferentially occupy an equatorial position in the chair conformation of the cyclohexane ring. This conformation creates a sterically hindered face and a less hindered face of the molecule. Reagents will preferentially attack from the less hindered face, leading to a predominance of one diastereomer.

Syn and Anti Addition: The stereochemical outcome is also dictated by the mechanism of the addition.

Catalytic Hydrogenation: The syn-addition of hydrogen across the triple bond using a solid catalyst will result in the formation of a cis-alkene (Z-isomer) when a poisoned catalyst is used. The hydrogen atoms are delivered from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface.

Electrophilic Addition of Halogens: The addition of halogens (e.g., Br₂) to alkynes typically proceeds through an anti-addition mechanism, involving a cyclic bromonium ion intermediate. This would lead to the formation of a trans-dihaloalkene.

Due to the lack of specific experimental data in the search results, a quantitative analysis of diastereomeric or enantiomeric excess for reactions of this compound cannot be provided. However, the principles of steric hindrance and established reaction mechanisms strongly suggest that reactions on this substrate would proceed with a significant degree of regio- and stereocontrol.

Advanced Spectroscopic Characterization Techniques for 1 Ethynyl 2 Methylcyclohexane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Ethynyl-2-methylcyclohexane derivatives in solution. It provides information on the carbon skeleton, proton environments, connectivity, and stereochemical relationships.

Proton NMR Spectroscopic Analysis for Conformational Isomers and Coupling Patterns

The ¹H NMR spectrum of this compound is complicated by the presence of conformational isomers and complex spin-spin coupling patterns. The cyclohexane (B81311) ring can exist in chair conformations, with the methyl and ethynyl (B1212043) groups in either axial or equatorial positions. This leads to different chemical shifts and coupling constants for the ring protons in each conformer.

The ethynyl proton typically appears as a singlet around δ 2.5–3.0 ppm. The methyl group protons will show up as a doublet in the upfield region. The rest of the cyclohexane ring protons will produce a complex series of multiplets due to extensive signal overlap. mdpi.com The coupling constants (J-values) are crucial for conformational analysis. For instance, a large vicinal coupling constant (³J, typically 7-13 Hz) between two adjacent protons indicates a dihedral angle of nearly 180°, characteristic of a trans-diaxial relationship in a chair conformation. organicchemistrydata.org Conversely, smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) are observed for other arrangements. organicchemistrydata.org In some cases, long-range couplings, such as the five-bond coupling between a methine proton and a side-chain proton, can be observed, although they may be too small to be resolved in a standard 1D spectrum. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound Conformers

| Proton | Expected Chemical Shift (ppm) - Axial Ethynyl | Expected Chemical Shift (ppm) - Equatorial Ethynyl | Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|---|

| ≡C-H | ~2.5 | ~2.5 | s | - |

| H-1 | ~2.8 | ~2.4 | m | ³J(H1,H2), ³J(H1,H6) |

| H-2 | ~1.7 | ~1.5 | m | ³J(H2,H1), ³J(H2,H3), ³J(H2,CH3) |

| -CH₃ | ~0.9 | ~1.0 | d | ³J(CH3,H2) |

Note: These are estimated values and can vary based on solvent and specific derivative.

Carbon-13 NMR Spectroscopy for Structural Elucidation

The sp-hybridized carbons of the ethynyl group are particularly characteristic, appearing in the range of δ 70–90 ppm. The carbon atom attached to the proton (≡C-H) typically resonates at a lower chemical shift than the quaternary alkyne carbon. The chemical shifts of the cyclohexane ring carbons fall between δ 20-50 ppm, with the specific shift depending on the substituent's orientation (axial vs. equatorial) and the position relative to the substituents. chemicalbook.com The methyl carbon appears at a distinct upfield chemical shift, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -C ≡CH | 80 - 90 |

| -C≡C H | 70 - 80 |

| C-1 | 35 - 45 |

| C-2 | 30 - 40 |

| C-3, C-4, C-5, C-6 | 20 - 35 |

Note: Chemical shifts are approximate and depend on stereochemistry and solvent.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Stereochemical Assignment and Connectivity

To unravel the complex structure and assign all proton and carbon signals unambiguously, a suite of two-dimensional (2D) NMR experiments is essential. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton connectivity throughout the cyclohexane ring and confirming the relationship between the methyl protons and the adjacent methine proton (H-2). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive assignment of the carbon skeleton based on the previously assigned proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). youtube.com It is invaluable for identifying quaternary carbons (like the C-1 and the internal alkyne carbon) and for piecing together different fragments of the molecule. For example, the ethynyl proton would show a correlation to the C-1 and C-2 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu Cross-peaks in a NOESY spectrum indicate through-space interactions, which are critical for determining stereochemistry. For example, a NOESY correlation between the methyl protons and one of the cyclohexane ring protons can help establish their relative orientation (e.g., cis or trans). This is particularly useful for assigning the absolute configuration of stereocenters. youtube.com

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and study conformational equilibria.

FTIR Spectroscopy: The most prominent features in the IR spectrum of this compound are the sharp, weak absorption from the C≡C stretch at approximately 2100 cm⁻¹ and the sharp, characteristic absorption of the terminal alkyne C-H stretch around 3300 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and cyclohexyl groups appear in the 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the conformational states of the cyclohexane ring. researchgate.net The C-C stretching and ring deformation modes in the "fingerprint" region (below 1500 cm⁻¹) are sensitive to the conformational state (axial vs. equatorial). By monitoring the intensity of specific Raman bands as a function of temperature, it is possible to determine the enthalpy difference between the different conformers. researchgate.netchemrxiv.org The C≡C stretching vibration is also typically strong and sharp in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| ≡C-H | Stretch | ~3300 | Sharp, Medium | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong | Strong |

| C≡C | Stretch | ~2100 | Weak, Sharp | Strong, Sharp |

| CH₂ | Scissor | ~1450 | Medium | Medium |

| CH₃ | Bend | ~1375 | Medium | Medium |

High-Resolution Mass Spectrometry (GC-MS, LC-MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of the compound and to gain structural insights through the analysis of fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful analytical tool for mixture analysis and purity assessment.

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental formula (C₉H₁₄). biosynth.com

The fragmentation pathways in electron ionization (EI) mass spectrometry for this compound would likely involve initial cleavage of the substituents. Common fragmentation patterns for cyclohexanes include the loss of the alkyl substituent (loss of CH₃) or the ethynyl group. Another characteristic fragmentation is the retro-Diels-Alder reaction of the cyclohexane ring, leading to the loss of ethene (C₂H₄), which can help confirm the presence of the six-membered ring. Analysis of these fragmentation patterns helps to piece together the molecular structure. jocpr.com

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While this compound itself is a liquid, its absolute configuration can be unequivocally determined by converting it into a suitable crystalline derivative and analyzing it via single-crystal X-ray crystallography. This technique provides a definitive three-dimensional map of the atomic positions in the crystal lattice.

To perform this analysis, the parent compound can be reacted to form a crystalline solid, for example, by introducing a heavy atom (like bromine) or a group that promotes crystallization (such as a p-nitrobenzoate ester if a hydroxyl derivative is made). The resulting diffraction pattern allows for the precise determination of all bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry (R/S configuration) at the chiral centers (C-1 and C-2), providing a definitive structural proof that is often difficult to obtain by spectroscopic methods alone. stackexchange.com

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 2 Methylcyclohexane

Molecular Dynamics Simulations for Dynamic Behavior and Solvent EffectsMolecular dynamics (MD) simulations could be used to study the dynamic behavior of 1-Ethynyl-2-methylcyclohexane over time. These simulations would provide a detailed picture of the conformational changes and intramolecular motions. Furthermore, by including explicit solvent molecules in the simulation box, MD can be used to investigate the influence of the solvent on the conformational preferences and dynamic properties of the molecule, a phenomenon known as solvent effects.

Without dedicated computational studies on this compound, it is not possible to populate data tables or provide the detailed research findings required for a comprehensive article. Further experimental and theoretical research on this specific compound is needed to fill this knowledge gap.

Advanced Applications of 1 Ethynyl 2 Methylcyclohexane in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The terminal alkyne group is a highly versatile functional handle in organic synthesis, enabling the construction of intricate molecular architectures. nih.govmasterorganicchemistry.com As a chiral building block, 1-ethynyl-2-methylcyclohexane allows for the introduction of a specific stereocenter, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds. The reactivity of its C-C triple bond is central to several powerful bond-forming reactions. numberanalytics.com

Key carbon-carbon bond-forming reactions involving terminal alkynes are fundamental to modern organic synthesis. masterorganicchemistry.comlibretexts.org For instance, Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a highly efficient method for creating complex conjugated systems. oup.comacs.org Similarly, azide-alkyne cycloadditions, often called "click chemistry," provide a robust and high-yielding pathway to triazole-containing structures, which are prevalent in medicinal chemistry. nih.govescholarship.org The Glaser coupling reaction enables the dimerization of terminal alkynes to form symmetrical diynes, which are important substructures in many natural products and functional materials. oup.comnih.gov The presence of the 2-methylcyclohexane scaffold introduces steric and stereochemical information that can influence the outcome of these reactions.

| Reaction Type | Reactants | Product Type | Significance in Synthesis |

|---|---|---|---|

| Sonogashira Coupling | This compound + Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne | Forms C(sp)-C(sp²) bonds; used for creating conjugated systems and complex scaffolds. oup.comacs.org |

| Azide-Alkyne Cycloaddition ("Click" Chemistry) | This compound + Organic Azide (B81097) | 1,4-Disubstituted Triazole | Highly efficient and bio-orthogonal; used in drug discovery and for linking molecular fragments. nih.govescholarship.org |

| Glaser Coupling | This compound (self-coupling) | Symmetrical 1,3-Diyne | Forms C(sp)-C(sp) bonds; creates conjugated diyne systems found in natural products and polymers. nih.gov |

| Diels-Alder Reaction (as dienophile) | This compound + Conjugated Diene | Substituted Cyclohexadiene | Forms six-membered rings with high stereocontrol, a cornerstone of complex molecule synthesis. wikipedia.org |

Polymer Chemistry and Materials Development

The unique structure of this compound also makes it an attractive monomer for creating advanced materials with specific, tunable properties. purdue.edututorchase.com

Substituted acetylenes can be polymerized using various catalysts, most notably rhodium-based systems, to yield polyacetylene derivatives. nih.govrsc.org The polymerization of a chiral monomer like this compound is expected to produce a stereoregular polymer. The steric hindrance from the 2-methylcyclohexyl group and the chirality of the monomer can guide the polymerization process, leading to a polymer with a predominantly one-handed helical conformation. nih.govresearchgate.net This controlled helical structure is a key feature that imparts unique properties to the resulting material. nih.gov Living polymerization techniques could potentially be applied to control the polymer's molecular weight and architecture, enabling the synthesis of well-defined block copolymers or star polymers. nih.gov

| Catalyst System | Monomer Type | Polymer Structure | Typical Properties |

|---|---|---|---|

| Rh(nbd)BPh₄ / Amine | Chiral Phenylacetylenes | Helical, high molecular weight | High optical rotation, forms stable helical structures. nih.govrsc.org |

| [Rh(nbd)Cl]₂ | Substituted Acetylenes | Cis-transoidal backbone | Soluble in common organic solvents, thermally stable. nih.gov |

| TaCl₅ / Cocatalyst | Disubstituted Acetylenes | Hyperbranched polyarylenes (via cyclotrimerization) | High thermal stability, potential for nanoparticle formation. oup.com |

The properties of a polymer are intrinsically linked to the structure of its monomer units. tutorchase.comlibretexts.org By polymerizing a chiral monomer such as this compound, the resulting macromolecule inherits that chirality, often amplified into a helical superstructure. nih.gov Such helical polymers are known to exhibit strong chiroptical properties, including intense signals in circular dichroism (CD) spectroscopy. nih.govacs.org

Crucially, the helical conformation of these polymers can be sensitive to external stimuli. rsc.org Changes in solvent polarity, temperature, or the presence of specific ions can cause the helical structure to tighten, elongate, or even reverse its helical sense (helix-helix transition). nih.govacs.org This responsiveness allows the material's properties, such as its optical rotation and CD signal, to be tuned. This behavior makes these materials promising candidates for applications in chemical sensing, chiral recognition, and smart optical systems. rsc.orgacs.org

| Stimulus | Observed Effect on Analogous Helical Polymers | Resulting Property Change | Potential Application |

|---|---|---|---|

| Solvent Polarity | Change in helical tightness or inversion of helical sense. rsc.orgnih.gov | Dramatic shift in Circular Dichroism (CD) spectrum and optical rotation. | Solvent sensors, chiroptical switches. |

| Temperature | Helix-helix transition at a specific temperature. nih.gov | Reversible inversion of the Cotton effect sign in the CD spectrum. | Temperature-responsive materials, thermal sensors. |

| Metal Ions | Selective interaction with specific metal ions causing helical inversion. acs.org | Selective chiroptical response to a target analyte. | Ion-selective sensors. |

Application as a Research Probe for Mechanistic Investigations in Organic Chemistry

The fixed, known stereochemistry of this compound makes it an ideal probe for investigating the mechanisms of organic reactions. nih.gov By tracking the stereochemical fate of the chiral center throughout a reaction, chemists can gain deep insights into the transition states and pathways involved. numberanalytics.comacs.org

For example, when the alkyne group undergoes an addition reaction, the stereochemistry of the resulting product relative to the methyl group on the cyclohexane (B81311) ring can reveal whether the reagent added from the same side (syn-addition) or the opposite side (anti-addition). Furthermore, in catalytic reactions, the inherent chirality of the molecule can be used to study phenomena like catalyst-substrate matching and mismatching, providing valuable data for the design of new asymmetric catalysts. nih.gov The enantiomerically pure forms of cis- and trans-1-ethynyl-2-methylcyclohexane could be used to unravel complex reaction selectivities, such as distinguishing between homochiral and heterochiral interactions in coupling reactions. nih.govresearchgate.net

| Mechanistic Question | How this compound Could Be Used as a Probe | Information Gained |

|---|---|---|

| Stereochemistry of Addition Reactions | React the alkyne and analyze the stereochemistry of the product relative to the fixed 2-methyl group. | Determines if the addition is syn or anti across the triple bond. |

| Enantioselectivity of Catalysis | Use as a chiral substrate in a reaction with a chiral catalyst to observe kinetic resolutions or diastereoselectivity. | Reveals matched/mismatched pairing and provides insight into the catalyst's mechanism of stereocontrol. nih.gov |

| Transition State Geometry | Compare the reactivity of the cis and trans diastereomers. | Differences in reaction rates or product distributions can help model the steric and electronic demands of the transition state. |

| Intermolecular Reaction Selectivity | Study its coupling reactions (e.g., on a surface) to see if it preferentially reacts with molecules of the same chirality (homochiral) or different chirality (heterochiral). | Elucidates the principles of chiral self-assembly and recognition in reaction pathways. nih.govresearchgate.net |

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure 1-Ethynyl-2-methylcyclohexane

The synthesis of enantiomerically pure this compound is a significant challenge that beckons the development of novel asymmetric synthetic strategies. The presence of a stereocenter at the 2-position of the cyclohexane (B81311) ring necessitates precise stereochemical control during synthesis. Future research in this domain is expected to focus on several promising approaches.

One key area of exploration will be the application of catalytic asymmetric synthesis , which is a cornerstone of modern organic chemistry for producing chiral molecules efficiently. wikipedia.orgmdpi.com Methodologies such as transition-metal catalyzed reactions, organocatalysis, and biocatalysis are anticipated to play a pivotal role. biosynth.com For instance, the development of chiral catalysts for the enantioselective functionalization of cyclohexene (B86901) precursors could provide a direct route to enantiopure this compound.

Another promising avenue lies in the dynamic kinetic resolution of racemic mixtures. This technique could be employed to convert a racemic intermediate into a single desired enantiomer of this compound with a theoretical yield of 100%. Palladium-catalyzed dynamic kinetic asymmetric alkynylation has shown success in the synthesis of axially chiral heterobiaryl alkynes and could potentially be adapted for this purpose. researchgate.net

Furthermore, the use of chiral auxiliaries attached to a precursor molecule could guide the stereoselective introduction of the ethynyl (B1212043) or methyl group, with the auxiliary being removed in a subsequent step. youtube.com While effective, this approach is often less atom-economical than catalytic methods.

Future research will likely involve a comparative analysis of these methods to identify the most efficient, scalable, and sustainable route to enantiopure this compound. The development of such methodologies is crucial, as the biological activity and material properties of chiral compounds are often enantiomer-dependent. cmu.edu

Exploration of Underutilized Reactivity Pathways and Catalytic Transformations

The ethynyl group in this compound is a versatile functional handle that opens up a plethora of possibilities for further chemical transformations. While the reactivity of alkynes is well-documented, there remain underutilized pathways and catalytic transformations that could be explored in the context of this specific molecule.

A significant area of future research will be the investigation of novel cycloaddition reactions . arxiv.orgarxiv.org The strained nature of the cyclic alkyne could lead to unique reactivity in [2+2], [4+2], and other cycloaddition reactions, providing access to complex polycyclic architectures. rsc.orgmdpi.com Gold-catalyzed cycloadditions, in particular, have emerged as a powerful tool for activating alkynes towards such transformations. arxiv.org

The development of regio- and stereoselective hydrofunctionalization reactions is another promising direction. This would involve the addition of a wide range of atoms or functional groups across the triple bond, leading to the synthesis of diverse and highly functionalized cyclohexane derivatives. Copper-catalyzed hydroalkylation, for example, has been shown to produce E-alkenes with high selectivity. acs.org

Furthermore, metathesis reactions involving the ethynyl group could lead to the formation of novel polymers or macrocycles. biosynth.com The exploration of these and other catalytic transformations will undoubtedly expand the synthetic utility of this compound and its derivatives.

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry and sustainable synthesis are increasingly influencing the way chemical processes are designed and executed. The integration of flow chemistry into the synthesis of this compound and its derivatives offers numerous advantages over traditional batch processing. acs.orgresearchgate.netnumberanalytics.com

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. arxiv.orgrsc.org The small reactor volumes in flow systems also minimize the risks associated with handling unstable intermediates or reagents. rsc.org

Advanced Computational-Experimental Synergy for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies has become a powerful tool for gaining a deeper understanding of reaction mechanisms and for predicting the outcomes of chemical reactions. oborolabs.com In the context of this compound, this synergy is expected to play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the asymmetric synthetic methods discussed in section 8.1. nih.govgoogle.commdpi.com By modeling the transition states of the catalytic cycles, researchers can gain insights into the origins of stereoselectivity and identify key factors that govern the efficiency of the catalysts. wikipedia.orgrsc.org This understanding can then guide the rational design of new and improved catalysts.

Computational methods can also be used to predict the reactivity of this compound in various transformations. biosynth.comnih.gov For example, the feasibility and stereochemical outcome of novel cycloaddition or hydrofunctionalization reactions can be assessed computationally before they are attempted in the laboratory, saving time and resources. arxiv.org

Furthermore, the development of machine learning algorithms trained on experimental data is an emerging trend that could be applied to predict the properties and reactivity of this compound and its derivatives with increasing accuracy. cmu.edunumberanalytics.comnih.gov The iterative loop of computational prediction and experimental validation will be instrumental in accelerating the pace of discovery in this field. nih.gov

Potential in Emerging Material Technologies and Smart Systems

The unique combination of chirality and a reactive alkyne functionality in this compound makes it a promising building block for the development of novel materials with advanced properties. numberanalytics.comnih.gov Future research in this area is poised to explore its potential in a variety of emerging technologies.

One of the most exciting prospects is the use of enantiopure this compound as a chiral monomer for the synthesis of novel polymers. cmu.edursc.orgsigmaaldrich.com The resulting chiral polymers could exhibit unique optical, electronic, or mechanical properties, with potential applications in areas such as chiral separations, asymmetric catalysis, and smart materials. arxiv.orgarxiv.orgresearchgate.net For instance, polymers with a helical structure could be designed to respond to external stimuli such as light or temperature, leading to the development of smart systems with tunable properties. researchgate.net

The ethynyl group can also be utilized for the post-polymerization functionalization of materials, allowing for the introduction of a wide range of functionalities. rsc.org This could be exploited to create materials with tailored properties for specific applications, such as sensors, drug delivery systems, or advanced coatings.

The exploration of this compound in the context of supramolecular chemistry could also lead to the development of self-assembling systems with ordered chiral structures. cmu.edu These materials could find applications in areas such as molecular recognition and catalysis. The rich and versatile chemistry of alkynes, coupled with the chirality of the cyclohexane backbone, offers a vast and largely unexplored landscape for the creation of new and innovative materials. wikipedia.orgacs.org

Q & A

Basic: What are the recommended methods for synthesizing 1-Ethynyl-2-methylcyclohexane, and how can its structure be validated?

Answer:

Synthesis typically involves alkyne functionalization of 2-methylcyclohexane derivatives, such as via Sonogashira coupling or dehydrohalogenation. For structural validation:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm proton environments and carbon hybridization.

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.

- Elemental analysis to verify purity and empirical formula.

For reproducibility, experimental protocols must detail stoichiometry, reaction conditions, and purification steps (e.g., column chromatography). New compounds require comparison to known analogs and full spectral datasets in supplementary materials .

Basic: How should researchers characterize the purity of this compound?

Answer:

Purity assessment requires:

- Gas chromatography (GC) or HPLC with UV/RI detection to quantify impurities.

- Melting/boiling point analysis to compare with literature values.

- Thermogravimetric analysis (TGA) for thermal stability profiling.

For known compounds, cite prior characterization data; for novel analogs, include chromatograms and spectral baselines in supplementary files .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?

Answer:

Discrepancies (e.g., unexpected NMR shifts or DFT-predicted stability) require:

- Variable-temperature NMR to probe conformational flexibility.

- Isotopic labeling (e.g., deuterated analogs) to isolate specific interactions.

- High-level ab initio methods (e.g., CCSD(T)) for improved accuracy.

Document all assumptions (e.g., solvent effects, basis set limitations) and validate with experimental controls .

Advanced: What in vitro assays are suitable for studying the metabolic stability of this compound?

Answer:

Design assays using:

- Liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation.

- LC-MS/MS to quantify metabolite formation over time.

- CYP inhibition assays to evaluate drug interaction potential.

Follow ethical guidelines: avoid in vivo studies until in vitro data justifies further investigation .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

For chiral centers introduced via synthesis (e.g., asymmetric catalysis):

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H).

- NMR with chiral shift reagents (e.g., Eu(hfc)₃).

- X-ray crystallography for absolute configuration determination.

Report enantiomeric excess (ee) and optical rotation values .

Safety: What protocols are critical for handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods for volatile alkyne handling.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid ignition sources.

Training must cover hazard identification (e.g., flammability, toxicity) and emergency response (e.g., eyewash protocols) .

Advanced: How can researchers investigate the compound’s potential as a ligand in catalytic systems?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with metal centers (e.g., Pd, Cu).

- Kinetic profiling : Monitor catalytic turnover rates via GC or UV-Vis spectroscopy.

- X-ray absorption spectroscopy (XAS) to analyze coordination geometry.

Compare with known ligands (e.g., triphenylphosphine) for activity benchmarking .

Basic: What are the best practices for documenting synthetic procedures in publications?

Answer:

- Detailed methods : Include molar ratios, solvent grades, and reaction times.

- Supplementary data : Provide NMR/MS spectra, chromatograms, and crystallographic files (CIF).

- Reproducibility checks : Report yields from ≥3 independent trials and statistical error margins.

Follow journal guidelines (e.g., Beilstein Journal’s standards) to avoid redundancy between main text and supplementary materials .

Advanced: How can this compound be functionalized for polymer chemistry applications?

Answer:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to graft onto polymer backbones.

- Sonogashira cross-coupling : Incorporate into conjugated polymers for optoelectronic materials.

- Post-polymerization modification : Thiol-yne reactions for side-chain diversification.

Characterize via GPC, DSC, and TGA to assess molecular weight and thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。